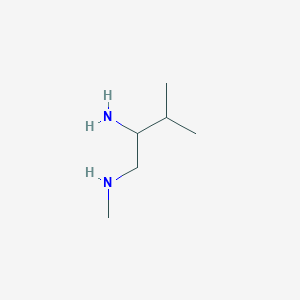
1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amin
Übersicht
Beschreibung
1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a chloro group at the 3-position and a pyrazol ring substituted with an amine group at the 3-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-chloropyridine-2-carboxaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to an amine group through reductive amination using ammonia and a reducing agent like sodium cyanoborohydride.
Intermediate Formation: The intermediate 3-chloropyridin-2-ylamine is then reacted with hydrazine to form the pyrazol ring.
Final Product: The resulting compound is purified through recrystallization to obtain 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring precise control of reaction conditions such as temperature, pressure, and pH.
Purification: Industrial purification methods include crystallization, distillation, and chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions at the pyridine and pyrazol rings can introduce different functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidized Derivatives: Oxidation can yield compounds such as 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-one.
Reduced Derivatives: Reduction can produce compounds like 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-ol.
Substituted Derivatives: Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in biological studies to understand receptor interactions.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Wirkmechanismus
Target of Action
The primary target of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is the ryanodine receptor . This receptor plays a crucial role in the regulation of calcium ion concentration within cells . The activation of this receptor leads to the release of endogenous calcium ions, which are essential for various cellular processes .
Mode of Action
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine acts as a ryanodine receptor inhibitor . It induces the activation of the insect ryanodine receptor, causing the release of endogenous calcium ions . This influx of calcium ions leads to a series of biochemical reactions that eventually result in the death of insects .
Biochemical Pathways
The activation of the ryanodine receptor by 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine triggers the release of calcium ions from the endoplasmic reticulum into the cytoplasm . This increase in cytoplasmic calcium concentration affects various biochemical pathways, including muscle contraction, neurotransmitter release, and cell death .
Result of Action
The result of the action of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is the death of insects . By inducing the release of calcium ions, it disrupts normal cellular processes, leading to the death of the insect . It has been found to have a special effect on lepidoptera pests .
Biochemische Analyse
Biochemical Properties
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain kinases, which are crucial for phosphorylation processes in cells . Additionally, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine can bind to specific proteins, altering their conformation and activity, thereby influencing cellular functions .
Cellular Effects
The effects of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine on cells are diverse and depend on the cell type and context. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . In certain cell types, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine has been shown to affect cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels .
Molecular Mechanism
At the molecular level, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy . Long-term studies have indicated that 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological effects without causing toxicity .
Metabolic Pathways
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . Additionally, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine can affect the levels of certain metabolites, leading to changes in cellular energy balance and overall metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Chlorantraniliprole: A commercial insecticide with a similar pyrazole-pyridine scaffold.
Cyantraniliprole: Another insecticide sharing structural similarities.
SYP-9080: A commercial insecticide containing the same heterocyclic group.
Uniqueness: 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-(3-chloropyridin-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-2-1-4-11-8(6)13-5-3-7(10)12-13/h1-5H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLQLBLYRXHAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







amine](/img/structure/B1526435.png)


![3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B1526440.png)

![2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide](/img/structure/B1526444.png)

![Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1526448.png)

